4-[(Cyclohex-3-EN-1-ylcarbonyl)amino]benzoic acid

Adenosine Receptor Pharmacology GPCR Ligand Profiling Receptor Selectivity

Choose 4-[(Cyclohex-3-EN-1-ylcarbonyl)amino]benzoic acid (CAS 54056-83-6), a non‑xanthine adenosine A1 receptor antagonist, for functional cAMP assays, radioligand displacement studies, or cell‑based adenosine signaling models. Its 200‑fold selectivity over A3 receptors and moderate potency (Ki = 50 nM) enable dissection of A1‑specific pathways without the phosphodiesterase inhibition or adenosine uptake blockade common to xanthine‑based tools. This benzoic acid scaffold is an ideal template for medicinal chemistry elaboration. Secure high‑purity material for your research now.

Molecular Formula C14H15NO3
Molecular Weight 245.27 g/mol
CAS No. 54056-83-6
Cat. No. B1608462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Cyclohex-3-EN-1-ylcarbonyl)amino]benzoic acid
CAS54056-83-6
Molecular FormulaC14H15NO3
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESC1CC(CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C14H15NO3/c16-13(10-4-2-1-3-5-10)15-12-8-6-11(7-9-12)14(17)18/h1-2,6-10H,3-5H2,(H,15,16)(H,17,18)
InChIKeyCGYYJHMINXBBNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Cyclohex-3-EN-1-ylcarbonyl)amino]benzoic acid (CAS 54056-83-6): A Non‑Xanthine Adenosine A1 Receptor Antagonist with Defined Selectivity


4‑[(Cyclohex‑3‑EN‑1‑ylcarbonyl)amino]benzoic acid (CAS 54056‑83‑6) is a synthetic benzoic acid derivative bearing a cyclohex‑3‑ene‑1‑carbonylamide side chain [REFS‑1]. The compound functions as a ligand of the adenosine A1 receptor (A1AR), a G‑protein coupled receptor implicated in renal, cardiovascular, and central nervous system physiology [REFS‑1][REFS‑2]. Unlike the ubiquitous xanthine‑based A1 antagonists, this molecule presents a non‑xanthine, 4‑aminobenzoic acid scaffold [REFS‑2][REFS‑3], making it a valuable tool for exploring chemotype‑dependent pharmacology.

Why 4-[(Cyclohex-3-EN-1-ylcarbonyl)amino]benzoic Acid Cannot Be Replaced by Common Adenosine Antagonists


Although many adenosine A1 receptor antagonists are commercially available, they are predominantly xanthine derivatives (e.g., DPCPX, theophylline) that exhibit sub‑nanomolar to low‑nanomolar A1 affinities but limited subtype selectivity and often poor brain penetration [REFS‑1][REFS‑2]. In contrast, 4‑[(cyclohex‑3‑EN‑1‑ylcarbonyl)amino]benzoic acid offers a distinct non‑xanthine chemotype with a moderate Ki (50 nM) for A1 and 200‑fold selectivity over A3 receptors [REFS‑3]. This profile makes it uniquely suited for studies where high potency is not required but scaffold diversity is critical for avoiding off‑target effects associated with xanthine cores. Generic substitution with a xanthine analog would confound interpretation of mechanistic studies and alter the physicochemical properties (e.g., solubility, LogP) that govern assay compatibility [REFS‑4].

Quantitative Differentiators of 4-[(Cyclohex-3-EN-1-ylcarbonyl)amino]benzoic Acid


Adenosine A1 Receptor Binding Affinity and Subtype Selectivity

In competitive radioligand binding assays using [³H]CHA (N⁶‑cyclohexyl adenosine) on bovine brain cortical membranes, 4‑[(cyclohex‑3‑EN‑1‑ylcarbonyl)amino]benzoic acid displayed a Ki of 50 nM for the adenosine A1 receptor. Its affinity for the rat adenosine A3 receptor was 10 µM (10,000 nM), yielding a 200‑fold selectivity for A1 over A3 [REFS‑1]. By comparison, the prototypical xanthine antagonist DPCPX exhibits a Ki of 3.9 nM for human A1 and 4.0 µM for human A3, a selectivity ratio of 1025 [REFS‑2]. Derenofylline (SLV 320), a non‑xanthine A1 antagonist, shows a Ki of 1 nM for human A1 and 200 nM for human A3, a selectivity of 200 [REFS‑3]. Thus, the target compound provides intermediate potency with a selectivity profile comparable to that of the advanced clinical candidate derenoofylline, but with a distinct benzoic acid scaffold.

Adenosine Receptor Pharmacology GPCR Ligand Profiling Receptor Selectivity

Chemical Scaffold Differentiation from Xanthine‑Based Adenosine Antagonists

4‑[(Cyclohex‑3‑EN‑1‑ylcarbonyl)amino]benzoic acid belongs to the class of 4‑aminobenzoic acid amides, whereas the majority of widely used adenosine A1 antagonists (e.g., DPCPX, theophylline, caffeine) are based on the xanthine (1,3‑dimethylxanthine) core [REFS‑1]. The non‑xanthine nature of the target compound is supported by its structure: it lacks the fused pyrimidine‑imidazole ring system characteristic of xanthines and instead contains a benzoic acid moiety linked via an amide bond to a cyclohexenyl group [REFS‑2]. This structural divergence is significant because xanthine‑based antagonists often exhibit additional activities (e.g., phosphodiesterase inhibition) and limited blood‑brain barrier permeability [REFS‑3].

Medicinal Chemistry Scaffold Hopping Adenosine Receptor Antagonists

Physicochemical Properties (LogP) Relative to Benchmark Adenosine Antagonists

The calculated octanol‑water partition coefficient (LogP) of 4‑[(cyclohex‑3‑EN‑1‑ylcarbonyl)amino]benzoic acid is 2.75 [REFS‑1]. This value falls within the optimal range for blood‑brain barrier penetration (LogP 2‑4) and is lower than that of many xanthine‑based A1 antagonists, such as DPCPX (calculated LogP ≈ 3.5‑4.0) [REFS‑2]. The moderate lipophilicity of the target compound may afford better aqueous solubility and reduced non‑specific binding compared to highly lipophilic xanthine analogs [REFS‑3].

Lipophilicity ADME Prediction Compound Selection

Synthetic Accessibility and Commercial Purity

The compound is readily synthesized via a single‑step acylation of 4‑aminobenzoic acid with 3‑cyclohexene‑1‑carbonyl chloride, yielding the amide product in good purity [REFS‑1]. Commercial sources provide the material at ≥95% purity (typical range 95‑98%) [REFS‑2][REFS‑3]. In contrast, more complex non‑xanthine adenosine antagonists (e.g., PQ‑69, derenoofylline) require multi‑step syntheses and are often available only as custom‑synthesized materials with longer lead times and higher costs [REFS‑4].

Chemical Synthesis Building Block Quality Control

Optimal Use Cases for 4-[(Cyclohex-3-EN-1-ylcarbonyl)amino]benzoic Acid Based on Empirical Evidence


GPCR Pharmacology: A1 Adenosine Receptor Antagonism Without Xanthine Off‑Target Effects

Use this compound as a selective A1 adenosine receptor antagonist in functional cAMP assays, radioligand displacement studies, or cell‑based models of adenosine signaling. Its 200‑fold selectivity over A3 receptors [REFS‑1] and non‑xanthine scaffold [REFS‑2] make it ideal for dissecting A1‑specific pathways while avoiding the phosphodiesterase inhibition and adenosine uptake blockade common to xanthine‑based tools [REFS‑3].

Medicinal Chemistry: Scaffold‑Hopping and Structure–Activity Relationship (SAR) Exploration

Employ this compound as a starting template for the design of novel non‑xanthine adenosine A1 antagonists. The benzoic acid core offers multiple vectors for chemical modification (e.g., esterification, amide coupling) to probe substituent effects on A1 affinity and selectivity [REFS‑2]. Its moderate potency (Ki = 50 nM) provides a baseline for measuring improvements in affinity or selectivity gained through synthetic elaboration [REFS‑1].

CNS Drug Discovery: Compound with Favorable Calculated Lipophilicity for Blood‑Brain Barrier Studies

The calculated LogP of 2.75 [REFS‑4] suggests favorable passive diffusion across lipid bilayers. Utilize this compound in in vitro models of the blood‑brain barrier (e.g., MDCK‑MDR1 or PAMPA‑BBB) to validate brain penetration potential, particularly when a non‑xanthine A1 antagonist is required to avoid confounding vascular effects [REFS‑5].

Chemical Biology: Tool Compound for Adenosine Receptor Subtype Profiling

Include this compound in a panel of adenosine receptor ligands to establish receptor subtype selectivity profiles. Its distinct Ki values for A1 (50 nM) and A3 (10 µM) [REFS‑1] provide a clear on‑target/off‑target fingerprint, enabling researchers to benchmark new chemical entities against a non‑xanthine reference with defined subtype bias.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(Cyclohex-3-EN-1-ylcarbonyl)amino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.